molecular formula C22H29N3O3S B499027 4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide CAS No. 780821-34-3

4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No. B499027
CAS RN: 780821-34-3
M. Wt: 415.6g/mol
InChI Key: PUWGUKDSWKCTQZ-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide, commonly known as Dimebon, is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. Dimebon is a piperazine derivative and has been shown to have neuroprotective and cognitive-enhancing effects. In

Mechanism of Action

The exact mechanism of action of Dimebon is not fully understood. However, it has been shown to have multiple effects on various neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has been shown to enhance the activity of the cholinergic system, which is involved in learning and memory. It has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons.
Biochemical and Physiological Effects:
Dimebon has been shown to have multiple biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models and humans. Dimebon has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons. In addition, Dimebon has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using Dimebon in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a useful tool for studying the neurobiology of learning and memory. Another advantage of using Dimebon is its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegeneration.
One limitation of using Dimebon in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for Dimebon research. One area of research is the development of more efficient synthesis methods for Dimebon. Another area of research is the investigation of the mechanisms underlying its cognitive-enhancing and neuroprotective effects. This may lead to the development of more effective therapies for neurological and psychiatric disorders.
In conclusion, Dimebon is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. It has been shown to have neuroprotective and cognitive-enhancing effects and has been studied in various neurological and psychiatric disorders. While there are advantages and limitations to using Dimebon in lab experiments, there are several future directions for research that may lead to the development of more effective therapies.

Synthesis Methods

The synthesis of Dimebon involves the reaction of 3,4-dimethoxybenzylamine with 2-bromoethanol to form 3-(2-hydroxyethyl)-3,4-dimethoxybenzylamine. This intermediate is then reacted with N-phenylthiourea to form Dimebon. The reaction scheme for the synthesis of Dimebon is shown below:

Scientific Research Applications

Dimebon has been the subject of scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas where Dimebon has been studied include Alzheimer's disease, Huntington's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-27-20-9-8-17(14-21(20)28-2)15-24-11-12-25(16-19(24)10-13-26)22(29)23-18-6-4-3-5-7-18/h3-9,14,19,26H,10-13,15-16H2,1-2H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWGUKDSWKCTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2CCO)C(=S)NC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide

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